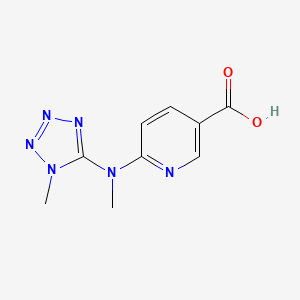
6-(Methyl(1-methyl-1H-tetrazol-5-yl)amino)nicotinic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6-(Methyl(1-methyl-1H-tetrazol-5-yl)amino)nicotinic acid is a complex organic compound that features a tetrazole ring and a nicotinic acid moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-(Methyl(1-methyl-1H-tetrazol-5-yl)amino)nicotinic acid typically involves the formation of the tetrazole ring followed by its attachment to the nicotinic acid moiety. One common method for synthesizing tetrazoles involves the reaction of nitriles with sodium azide in the presence of a catalyst such as zinc salts . The reaction conditions often include the use of solvents like DMF (dimethylformamide) and heating under microwave irradiation to accelerate the process .
Industrial Production Methods
Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The use of continuous flow reactors and advanced catalytic systems could enhance the efficiency and yield of the synthesis. Additionally, the optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be crucial for large-scale production.
化学反応の分析
Types of Reactions
6-(Methyl(1-methyl-1H-tetrazol-5-yl)amino)nicotinic acid can undergo various chemical reactions, including:
Oxidation: The tetrazole ring can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can modify the tetrazole ring or the nicotinic acid moiety, potentially altering the compound’s properties.
Substitution: The compound can participate in substitution reactions, where functional groups on the tetrazole or nicotinic acid are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.
Substitution: Reagents like halogens or alkylating agents can facilitate substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the tetrazole ring may yield tetrazole oxides, while reduction could produce reduced tetrazole derivatives.
科学的研究の応用
6-(Methyl(1-methyl-1H-tetrazol-5-yl)amino)nicotinic acid has several scientific research applications:
Chemistry: The compound is used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology: In biological research, the compound can be used to study enzyme interactions and metabolic pathways due to its structural similarity to naturally occurring molecules.
Medicine: The compound’s potential as a drug candidate is being explored, particularly for its ability to interact with specific biological targets.
Industry: In the industrial sector, the compound can be used in the development of new materials with specific properties, such as enhanced stability or reactivity.
作用機序
The mechanism of action of 6-(Methyl(1-methyl-1H-tetrazol-5-yl)amino)nicotinic acid involves its interaction with molecular targets in biological systems. The tetrazole ring can act as a bioisostere for carboxylic acids, allowing the compound to bind to enzyme active sites or receptor proteins . This interaction can modulate the activity of these targets, leading to various biological effects. The specific pathways involved depend on the target and the context in which the compound is used.
類似化合物との比較
Similar Compounds
1-Methyl-1H-tetrazol-5-amine: This compound shares the tetrazole ring structure but lacks the nicotinic acid moiety.
5-(1H-tetrazol-5-yl)isophthalic acid: Another tetrazole-containing compound, but with a different aromatic backbone.
Uniqueness
6-(Methyl(1-methyl-1H-tetrazol-5-yl)amino)nicotinic acid is unique due to its combination of a tetrazole ring and a nicotinic acid moiety. This dual functionality allows it to participate in a wider range of chemical reactions and biological interactions compared to similar compounds. Its structural features make it a versatile compound for research and industrial applications.
特性
分子式 |
C9H10N6O2 |
|---|---|
分子量 |
234.22 g/mol |
IUPAC名 |
6-[methyl-(1-methyltetrazol-5-yl)amino]pyridine-3-carboxylic acid |
InChI |
InChI=1S/C9H10N6O2/c1-14(9-11-12-13-15(9)2)7-4-3-6(5-10-7)8(16)17/h3-5H,1-2H3,(H,16,17) |
InChIキー |
PNHPMQPTUMFAEJ-UHFFFAOYSA-N |
正規SMILES |
CN1C(=NN=N1)N(C)C2=NC=C(C=C2)C(=O)O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


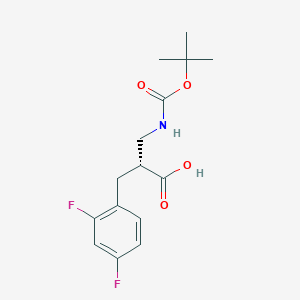
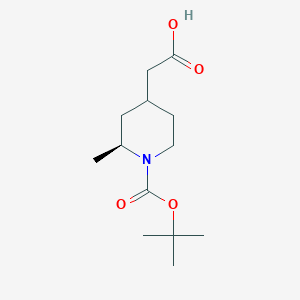
![1,2-Dihydrocyclobuta[b]naphthalene-1-carboxylic acid](/img/structure/B12977285.png)

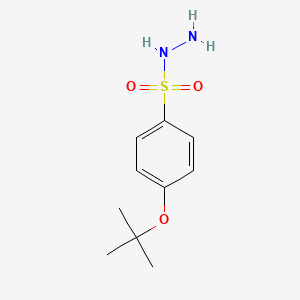
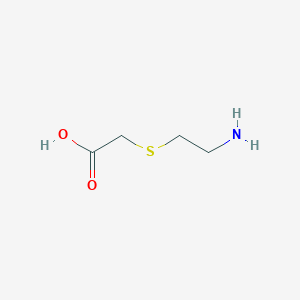
![(4-Fluoro-1-isopropyl-2-methyl-1H-benzo[d]imidazol-6-yl)boronic acid](/img/structure/B12977304.png)
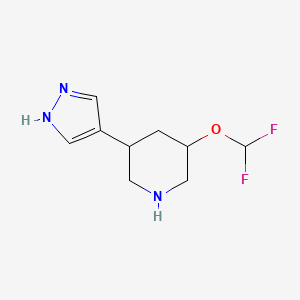

![Ethyl 1-[(2-chloroacetyl)amino]cyclopropanecarboxylate](/img/structure/B12977321.png)
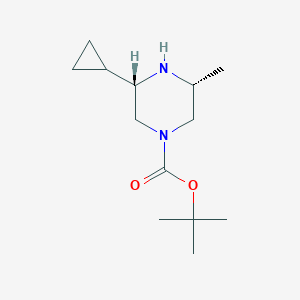
![Tert-butyl 4-hydroxy-6-azabicyclo[3.2.0]heptane-6-carboxylate](/img/structure/B12977343.png)
![Ethyl 1-oxa-2,8-diazaspiro[4.5]dec-2-ene-3-carboxylate](/img/structure/B12977355.png)

